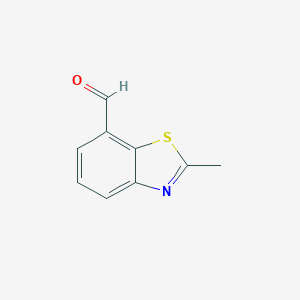

2-Methyl-1,3-benzothiazole-7-carbaldehyde

Übersicht

Beschreibung

2-Methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound with the molecular formula C8H7NS . It is a derivative of benzothiazole, a class of compounds that are widely used in the pharmaceutical sector .

Synthesis Analysis

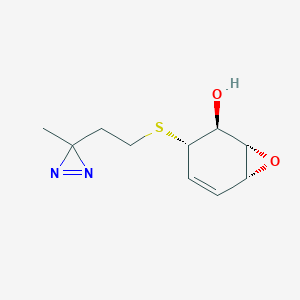

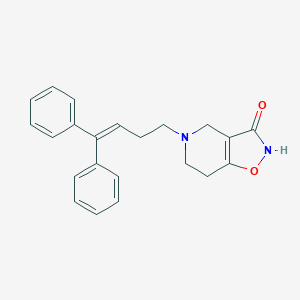

The synthesis of 2-Methyl-1,3-benzothiazole-7-carbaldehyde and its derivatives can be achieved through various synthetic pathways. Some of these include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a one-pot three-component Knoevenagel condensation reaction has been used to synthesize 3-[(1,3-benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2 H-chromen-4-ol derivatives .Molecular Structure Analysis

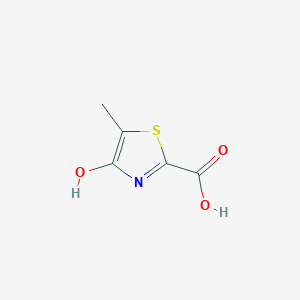

The molecular structure of 2-Methyl-1,3-benzothiazole-7-carbaldehyde can be viewed using Java or Javascript . The structure-activity relationship (SAR) studies of benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

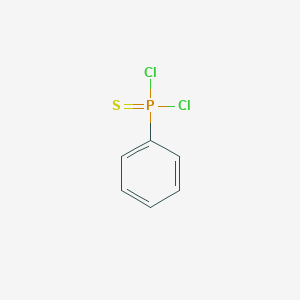

Benzothiazole derivatives have been synthesized through various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A method for preparing benzoheterocyclic carbaldehydes, including derivatives of 2-Methyl-1,3-benzothiazole, has been described. This process involves the halogenation of the methyl group followed by conversion to the aldehyde functionality, showcasing the compound's utility in synthetic chemistry (Luzzio & Wlodarczyk, 2009).

Novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, have been synthesized for potential non-linear optic applications. This highlights the compound's role in advanced materials research (Hrobárik, Sigmundová, & Zahradník, 2004).

Analytical and Sensor Applications

Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone has been utilized as a neutral ionophore for constructing a novel Er(III) membrane sensor with high selectivity, demonstrating the compound's application in analytical chemistry (Ganjali et al., 2007).

The use of thiophene-2-carbaldehyde-(7-methyl-1,3-benzothiazol-2-yl)hydrazone in the development of a thulium(III) selective membrane sensor showcases the potential of benzothiazole derivatives in sensor technology, offering high sensitivity and selectivity (Ganjali et al., 2005).

Pharmacological and Material Science Research

Benzothiazole derivatives have been synthesized for antibacterial screening, indicating the pharmacophore's potential in drug discovery and development. This research underscores the significance of benzothiazole-based compounds in creating new therapeutic agents (Kale & Mene, 2013).

A study on the catalytic aerobic photo-oxidation of a methyl group on heterocycles to produce aldehydes, including benzothiazole-2-carboxaldehydes, reveals the compound's applicability in organic synthesis and material science (Nagasawa et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 1,3-Benzothiazole-2-carbaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDKHNPTMVQBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzothiazole-7-carbaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

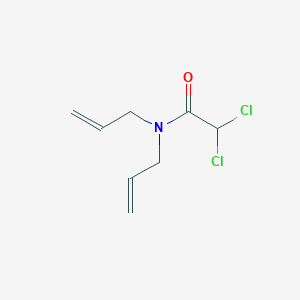

![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)